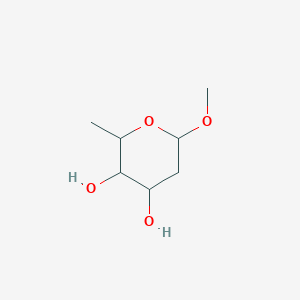

Methyl 2,6-dideoxyhexopyranoside

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62346-15-0 |

|---|---|

Molecular Formula |

C7H14O4 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

6-methoxy-2-methyloxane-3,4-diol |

InChI |

InChI=1S/C7H14O4/c1-4-7(9)5(8)3-6(10-2)11-4/h4-9H,3H2,1-2H3 |

InChI Key |

QNKOVWCOVLYPKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)OC)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2,6 Dideoxyhexopyranosides and Analogues

Stereoselective and Regioselective Synthesis Strategies

Stannylene Acetal (B89532) Mediated Regioselective Functionalization of Hydroxyl Groups

The regioselective functionalization of polyhydroxylated molecules like hexopyranosides is a significant challenge in carbohydrate chemistry. The use of dibutylstannylene acetals is a powerful strategy to temporarily activate a specific hydroxyl group, directing subsequent reactions to that site. This method involves the reaction of a pyranoside diol with dibutyltin (B87310) oxide to form a five- or six-membered cyclic stannylene acetal. The formation of this intermediate enhances the nucleophilicity of one of the oxygen atoms, allowing for regioselective alkylation, acylation, or glycosylation.

For instance, the reaction of methyl 4,6-O-benzylidene-α-D-glucopyranoside with dibutylstannylene forms an acetal across the C2 and C3 hydroxyls. Subsequent reaction with acyl chlorides leads to the preferential formation of 2-O-acylated products. mdpi.com Similarly, in methyl β-D-galactopyranoside, where a cis-diol is present at C3 and C4, the stannylene acetal forms preferentially across these positions, leading to enhanced reactivity at the C3 hydroxyl. nih.gov The regioselectivity is influenced by the stereochemistry of the diol; cis-diols in five-membered rings often show activation at the equatorial oxygen, while trans-diols can also be selectively functionalized. Although direct examples on 2,6-dideoxyhexopyranosides are specific, the principles derived from studies on related hexopyranosides are broadly applicable. The choice of solvent and activating agents can further influence the outcome, with studies showing remarkable shifts in regioselectivity based on reaction conditions. researchgate.net

Ferrier Rearrangement Applications in Unsaturated Dideoxyhexopyranoside Synthesis

The Ferrier rearrangement is a cornerstone reaction in modern carbohydrate synthesis, providing a powerful method for converting glycals (2,3-unsaturated sugars) into 2,3-unsaturated glycosides. wikipedia.org This transformation is typically catalyzed by a Lewis acid and involves a nucleophilic substitution coupled with an allylic shift. wikipedia.org The reaction proceeds through a delocalized allyloxycarbenium ion intermediate, which then reacts with a nucleophile, such as an alcohol, to yield the rearranged product. wikipedia.org This method is instrumental in the synthesis of precursors for dideoxyhexopyranosides. researchgate.netresearchgate.net

The choice of Lewis acid catalyst and reaction conditions significantly impacts the stereoselectivity and yield of the rearrangement. wikipedia.org A variety of catalysts have been successfully employed, each offering different advantages in terms of reactivity and the resulting anomeric ratio (α:β) of the product. wikipedia.org DFT calculations have provided deeper insight into the mechanism, revealing the dual role of some metal catalysts in activating the glycal and directing the nucleophilic attack to favor the α-anomer. rsc.org

| Lewis Acid | Nucleophile (Alcohol) | Conditions | Yield | Anomeric Ratio (α:β) |

|---|---|---|---|---|

| InCl₃ | Methanol | Dichloromethane | - | 7:1 |

| SnCl₄ | Methanol | Dichloromethane, –78 °C, 10 min | 83% | 86:14 |

| BF₃·O(C₂H₅)₂ | Isopropanol | Dichloromethane, RT, 24 hr | 95% | - |

| ZnCl₂ | Ethanol | Toluene, RT, 30–60 min | 65–95% | 89:11 |

| BF₃·O(C₂H₅)₂ | Benzyl alcohol | Dichloromethane, –20 °C to RT, 1 hr | 98% | - |

The products of the Ferrier rearrangement, 2,3-unsaturated pyranosides, are versatile intermediates that can be readily converted to 2,3-dideoxyhexopyranosides through catalytic hydrogenation of the double bond.

Reductive Desulfonyloxylation and Associated Ring Contraction Phenomena

A primary method for the targeted removal of a hydroxyl group to create a deoxy center in a carbohydrate is reductive desulfonyloxylation. This two-step process begins with the conversion of a target hydroxyl group into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or mesylate (methanesulfonate), which are excellent leaving groups. The subsequent step involves treatment with a strong reducing agent, typically a hydride donor like lithium aluminum hydride (LiAlH₄). The hydride ion displaces the sulfonate group via an Sₙ2 mechanism, replacing it with a hydrogen atom and thus achieving deoxygenation.

This method is fundamental for accessing dideoxy and trideoxy sugars from more common, highly hydroxylated precursors. However, the reaction is not without potential complications. The stereochemical and electronic environment of the sulfonate group is critical. For Sₙ2 displacement to proceed, the reducing agent must be able to access the carbon center from the backside. Steric hindrance can impede this approach. Furthermore, competing elimination reactions can occur, leading to the formation of unsaturated sugars.

In certain cases, particularly with specific stereochemical arrangements in the pyranoside ring, the reaction can be accompanied by ring contraction. This phenomenon occurs when a neighboring ring oxygen or a carbon atom participates in the displacement of the leaving group, leading to the formation of a more strained, five-membered furanoside ring instead of the expected six-membered pyranoside product. The propensity for ring contraction versus direct displacement is highly dependent on the substrate's stereochemistry and the reaction conditions.

Elimination Reactions for the Generation of Unsaturated Methyl Dideoxyhexopyranosides

Elimination reactions are a key strategy for introducing unsaturation into pyranoside rings, which can then be hydrogenated to afford dideoxy compounds. These reactions typically involve the removal of a hydrogen atom and a leaving group from adjacent carbon atoms (β-elimination) to form a π-bond. In carbohydrate chemistry, the leaving group is often a sulfonate ester (tosylate or mesylate) or a halide.

The regioselectivity and stereoselectivity of the elimination are governed by factors such as the nature of the base, the substrate's conformation, and the orientation of the leaving group. For an E2 (bimolecular elimination) reaction to occur, the proton to be removed and the leaving group must typically adopt an anti-periplanar conformation. This conformational requirement can dictate which of the possible unsaturated products is formed. For example, the attempted nucleophilic displacement of L-rhamnosyl 2,4-bistriflates can lead to the formation of a chiral diene through competing cascade eliminations. researchgate.net

The synthesis of unsaturated sugars can also be achieved through the oxidative elimination of a phenylselenenyl group, which can be introduced with regioselectivity. researchgate.net The choice of reaction conditions allows for control over the position of the newly formed double bond, providing access to different unsaturated isomers that serve as precursors to various dideoxyhexopyranosides.

Synthesis of Specific Methyl Dideoxyhexopyranoside Isomers and Functionalized Analogues

Preparation of Methyl 3-Azido-2,3-dideoxyhexopyranosides

The synthesis of azido-functionalized dideoxyhexopyranosides introduces a versatile chemical handle that can be used for further modifications, such as reduction to an amine or participation in bioorthogonal click chemistry reactions. A common and effective route to methyl 3-azido-2,3-dideoxyhexopyranosides involves the ring-opening of a suitable epoxide precursor.

Typically, the synthesis starts from a methyl pyranoside that is converted into a 2,3-epoxide. This is often achieved by creating a leaving group (e.g., a tosylate) at one position (e.g., C-2) and a free hydroxyl at the adjacent position (C-3), followed by treatment with a base to induce intramolecular Sₙ2 displacement and form the epoxide ring.

The key step is the subsequent regioselective ring-opening of the 2,3-epoxide with an azide (B81097) nucleophile, such as sodium azide (NaN₃). According to the Fürst-Plattner rule, nucleophilic attack on pyranoside epoxides generally proceeds via a trans-diaxial opening of the ring. This means the incoming nucleophile (azide) and the departing epoxide oxygen will both occupy axial positions in the chair-like transition state. This principle dictates the regioselectivity and stereoselectivity of the product. For example, opening a methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside with sodium azide typically yields the 3-azido product, methyl 3-azido-4,6-O-benzylidene-2-deoxy-α-D-altropyranoside. Another approach involves introducing the azido (B1232118) group at the C-3 position via tosylation and subsequent nucleophilic substitution. researchgate.net

Synthesis of Methyl 3-Amino-2,3-dideoxyhexopyranosides

The introduction of an amino group at the C-3 position of a 2-deoxy sugar framework is a key transformation in the synthesis of many biologically active compounds. A notable approach involves the use of a 3-azido-3-deoxyribose derivative, which can be condensed with trimethylsilylated bases to form the corresponding nucleosides. nih.gov Subsequent reduction of the azide group yields the desired 3'-amino-3'-deoxynucleoside. nih.gov This method has been successfully applied to the synthesis of 3'-amino-3'-deoxyribonucleosides of adenine, cytosine, and uracil. nih.gov

Another strategy for synthesizing methyl 2-amino-2,4-dideoxy-α-D-xylo-hexopyranoside involves the hydrogenolysis of its corresponding benzylcarbamate derivative. nih.gov For the synthesis of the 4-propyl analogue, a multi-step sequence starting from a 3,4-epoxy tosylate is employed. nih.gov Treatment with allylmagnesium chloride followed by reaction with sodium methoxide (B1231860) forms a 2,3-epoxide. nih.gov The epoxide ring is then opened with benzylamine (B48309) to introduce the amino functionality at the C-2 position. nih.gov

The nitromethane (B149229) cyclization of L′-methoxy-diglycolic aldehyde represents another route, producing methyl 3-nitro-3-deoxy-α-L-arabinopyranoside and its β-D-arabino isomer. researchgate.net Catalytic hydrogenation of these nitro glycosides then furnishes the corresponding aminoglycoside hydrochlorides. researchgate.net

Facile Synthesis Routes to Methyl 3,6-Dideoxy-α-L-xylo-hexopyranoside (Colitose)

Methyl 3,6-dideoxy-α-L-xylo-hexopyranoside, commonly known as colitose, is a sugar component of the lipopolysaccharide of certain bacteria. A facile, four-step synthesis of this compound starts from the readily available methyl α-L-fucopyranoside. tulane.edu A key intermediate, methyl 3,4-O-benzylidene-α-L-fucopyranoside, is separated into its S and R diastereoisomers. tulane.educdnsciencepub.com

The Hanessian-Hullar reaction, when applied to these diastereoisomers, predominantly yields methyl 4-O-benzoyl-3-bromo-3,6-dideoxy-α-L-gulopyranoside. tulane.educdnsciencepub.com The final step involves the reduction of the bromo deoxy intermediates to the desired dideoxy sugar via catalytic hydrogenation with palladium. tulane.educdnsciencepub.com An analogous route has also been utilized for the synthesis of ascarylose (B1226638) from methyl α-L-rhamnopyranoside. cdnsciencepub.com

Alternative approaches to 3,6-dideoxyhexoses include the regioselective esterification of methyl α-L-rhamnopyranoside with pivaloyl chloride followed by photodeoxygenation, and methods utilizing a 1,2-O-propylidene acetal protecting group on glucose or galactose to facilitate modifications at the 3 and 6 positions. researchgate.net

Synthetic Approaches to Methyl 2,6-Dideoxy-4-O-methyl-α-D-ribo-hexopyranoside Derivatives for Structure Elucidation

The unambiguous synthesis of derivatives of methyl 2,6-dideoxy-4-O-methyl-α-D-ribo-hexopyranoside is crucial for confirming the structure of natural products like the antibiotic variamycin. One such synthesis starts from methyl 4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranoside. rsc.org This starting material undergoes a series of transformations to yield methyl 3-O-benzoyl-2,6-dideoxy-4-O-methyl-α-D-ribo-hexopyranoside. rsc.org Comparison of this synthetic compound with the benzoylated methyl varioside, obtained from the methanolysis of variamycin, revealed differences, indicating that the originally proposed structure for variose was incorrect. rsc.org

Synthesis of Nitrosoureido Derivatives of Dideoxy Sugars

The synthesis of nitrosoureido derivatives of dideoxy sugars involves multiple steps. While the direct search results did not provide a specific synthesis for nitrosoureido derivatives of methyl 2,6-dideoxyhexopyranoside, the general approach for creating such derivatives on sugar backbones can be inferred. Typically, this would involve the initial synthesis of an amino-dideoxy sugar, as described in section 2.2.2. This amino derivative would then be reacted with a suitable reagent to introduce the nitrosourea (B86855) moiety. This is a common strategy in medicinal chemistry to create compounds with potential anticancer activity.

Fluorination Reactions at Specific Carbohydrate Ring Positions (e.g., C-4)

The selective introduction of fluorine atoms into carbohydrate scaffolds is a powerful tool for creating metabolic probes and therapeutic agents. Fluorination at the C-4 position of hexopyranosides can be achieved through various methods, often involving nucleophilic substitution of a good leaving group, such as a sulfonate ester, with a fluoride (B91410) source. nih.govacs.org

One strategy for synthesizing 4-deoxy-4-fluoroglucose derivatives starts from levoglucosan. nih.gov Selective tosylation at the 2,4-positions, followed by epoxide formation and subsequent regioselective opening with fluoride, yields the desired 4-fluoro product. nih.gov The stereoselectivity of such reactions can be influenced by factors like the choice of fluorinating agent and the presence of neighboring functional groups. nih.gov For instance, the use of Et3N·3HF has been shown to modulate the stereochemical outcome of fluorination at C-4 in a 1,6-anhydro-2,3-dideoxy-2,3-difluoro-β-D-hexopyranose system. nih.gov

The properties of the C-F bond, being highly polarized and more hydrophobic than a hydroxyl group, can significantly impact the biological activity and conformational preferences of the fluorinated sugar. rsc.org

| Starting Material | Reagents | Product | Key Findings |

| Methyl α-L-fucopyranoside | 1. Benzylidene acetal formation 2. Hanessian-Hullar reaction 3. Catalytic hydrogenation | Methyl 3,6-dideoxy-α-L-xylo-hexopyranoside (Colitose) | A facile, four-step synthesis with good overall yield. tulane.educdnsciencepub.com |

| Methyl 4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranoside | Multi-step synthesis | Methyl 3-O-benzoyl-2,6-dideoxy-4-O-methyl-α-D-ribo-hexopyranoside | Unambiguous synthesis for structural elucidation of variose. rsc.org |

| Levoglucosan | 1. Selective tosylation 2. Epoxide formation 3. Fluoride opening | 4-Deoxy-4-fluoroglucose derivatives | Regioselective fluorination at the C-4 position. nih.gov |

| 1,6-anhydro-2,3-dideoxy-2,3-difluoro-4-O-triflate-β-ᴅ-talopyranose | Et3N·3HF | C-4 fluorinated product | Stereoselectivity can be controlled by the fluorinating agent. nih.gov |

Table 1: Summary of Synthetic Approaches

Biocatalytic and Enzymatic Approaches in Dideoxyhexopyranoside Synthesis

Biocatalysis offers a powerful and often more sustainable alternative to traditional chemical synthesis for producing complex carbohydrates. nih.gov Enzymes can provide exceptional regio- and stereoselectivity, operating under mild reaction conditions. nih.gov While specific examples of biocatalytic synthesis of this compound were not the primary focus of the provided search results, the principles of enzymatic synthesis are broadly applicable.

The biosynthesis of dideoxy sugars in nature involves a series of enzymatic reactions, often starting from a common nucleotide-activated sugar. These enzymatic pathways can be harnessed for in vitro synthesis. For example, enzymes from secondary metabolic pathways can be used to construct complex natural product scaffolds. nih.gov Furthermore, protein engineering and directed evolution can be employed to create novel enzyme variants with tailored substrate specificities and catalytic activities for synthesizing desired dideoxyhexopyranoside analogues. youtube.com

Structural Elucidation and Conformational Analysis of Methyl 2,6 Dideoxyhexopyranosides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural analysis of methyl 2,6-dideoxyhexopyranosides in solution. It provides insights into the stereochemistry, connectivity of atoms, and the dynamic conformational equilibria of these molecules.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the first step in the structural elucidation of methyl 2,6-dideoxyhexopyranosides. nih.gov Chemical shifts are indicative of the electronic environment of each nucleus, while coupling constants provide information about the dihedral angles between adjacent protons, which is crucial for determining the relative stereochemistry and ring conformation. nih.govcapes.gov.br For instance, the magnitude of the vicinal proton-proton coupling constants (³JHH) in the pyranose ring can help in distinguishing between axial and equatorial orientations of the substituents.

Detailed analysis of ¹H and ¹³C NMR spectra, often supported by computational methods like Density Functional Theory (DFT), allows for the precise determination of chemical shifts and spin-spin coupling constants. nih.gov These experimental and theoretical data are invaluable for confirming the structure of different stereoisomers of methyl 2,6-dideoxyhexopyranosides.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Methyl 2,6-dideoxyhexopyranoside derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H1 | 5.16, 4.95 | - |

| H2 | - | - |

| H3 | - | - |

| H4 | - | - |

| H5 | - | - |

| H6 | - | - |

| OCH₃ | - | - |

Note: Specific values can vary significantly depending on the stereoisomer and solvent.

Application of Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of methyl 2,6-dideoxyhexopyranosides. youtube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the proton sequence within the pyranose ring. sdsu.eduuvic.ca

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which proton is attached to which carbon. sdsu.eduprinceton.edu

Together, these techniques provide a comprehensive picture of the molecule's covalent structure and help in the complete and accurate assignment of all ¹H and ¹³C NMR signals. uvic.ca

Dynamic NMR Studies of Anomeric and Conformational Equilibria

Methyl 2,6-dideoxyhexopyranosides can exist in equilibrium between different conformations, and in some cases, between anomers. nih.gov Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, is a powerful method to study these equilibria. mdpi.com By analyzing the changes in the NMR spectra with temperature, it is possible to determine the thermodynamic and kinetic parameters of the conformational exchange processes. This includes the equilibrium constants between different chair and boat conformations of the pyranose ring, as well as the energy barriers for their interconversion. mdpi.com These studies provide a deeper understanding of the flexibility and conformational preferences of these sugar derivatives. nih.gov

Mass Spectrometry (MS) Techniques for Structural Confirmation and Derivatization Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of methyl 2,6-dideoxyhexopyranosides. It also provides valuable structural information through the analysis of fragmentation patterns.

GC-MS and LC-MS/MS for Molecular Mass and Fragmentation Pattern Elucidation

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for the analysis of methyl 2,6-dideoxyhexopyranosides. researchgate.net GC-MS is suitable for volatile derivatives, while LC-MS is preferred for the direct analysis of the underivatized compounds in solution. nih.govnih.gov

In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, confirming the molecular weight. whitman.edu Further fragmentation of the molecular ion in the mass spectrometer (MS/MS) generates a characteristic pattern of fragment ions. nih.govmdpi.com The analysis of these fragmentation patterns provides insights into the structure of the molecule, as the fragmentation pathways are often related to the positions of the functional groups and the stereochemistry of the molecule. researchgate.netwhitman.edu

Table 2: Common Fragment Ions in the Mass Spectrum of a Methyl Hexopyranoside Derivative.

| m/z | Interpretation |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M+Na]⁺ | Sodiated molecular ion |

| [M-OCH₃]⁺ | Loss of the methoxy (B1213986) group |

| [M-H₂O]⁺ | Loss of a water molecule |

Note: The specific fragmentation pattern depends on the ionization method and the structure of the analyte.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive and detailed three-dimensional structural information for methyl 2,6-dideoxyhexopyranosides in the solid state. By diffracting X-rays through a single crystal of the compound, it is possible to determine the precise coordinates of each atom in the crystal lattice. mdpi.com

This technique yields accurate bond lengths, bond angles, and torsion angles, which define the exact conformation of the pyranose ring and the orientation of its substituents. Furthermore, X-ray crystallography reveals the packing of the molecules in the crystal and the nature of intermolecular interactions, such as hydrogen bonds, which play a crucial role in the solid-state properties of the compound.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Characterization

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful non-destructive technique utilized for the characterization of functional groups in molecules such as methyl 2,6-dideoxyhexopyranosides. The absorption of infrared radiation by a molecule excites specific vibrational modes of its chemical bonds. By analyzing the resulting spectrum, which plots absorbance or transmittance against wavenumber, key structural features of the molecule can be elucidated. The infrared spectrum of a carbohydrate is typically complex, but specific regions are characteristic of certain functional groups.

For methyl 2,6-dideoxyhexopyranosides, the primary functional groups of interest are the hydroxyl (-OH) groups, the C-H bonds of the pyranose ring and the methyl groups, and the ether linkages (C-O-C) of the pyranose ring and the methoxy group. The absence of a hydroxyl group at the C-2 and C-6 positions significantly influences the vibrational spectrum compared to fully hydroxylated analogues.

Detailed research findings on the infrared spectra of analogous dideoxy sugars and methylated glycosides provide a strong basis for the characterization of methyl 2,6-dideoxyhexopyranosides. The principal absorption bands can be assigned as follows:

O-H Stretching Vibrations: The hydroxyl groups present at C-3 and C-4 give rise to a broad and intense absorption band in the region of 3600-3200 cm⁻¹. The broadness of this band is a result of intermolecular hydrogen bonding between the sugar molecules in the solid state or in concentrated solutions. In a study of 2-deoxy-D-ribose, a related dideoxy sugar, a narrow IR band with maxima at 3368 and 3327 cm⁻¹ was observed, indicating a reduced hydrogen-bonding network compared to D-ribose. researchgate.net

C-H Stretching Vibrations: The stretching vibrations of the C-H bonds in the pyranose ring and the methyl groups typically appear in the 3000-2800 cm⁻¹ region. docbrown.info Specifically, C-H stretching vibrations in saturated aliphatic systems, such as the pyranose ring, are expected to absorb just below 3000 cm⁻¹.

C-O-C and C-O Stretching Vibrations: The "fingerprint region" of the infrared spectrum, from approximately 1500 cm⁻¹ to 600 cm⁻¹, is rich with information about the carbohydrate structure. This region contains complex vibrations involving C-C and C-O stretching, as well as C-H and O-H bending modes. The C-O stretching vibrations of the ether linkages (both the cyclic ether of the pyranose ring and the anomeric methoxy group) and the secondary hydroxyl groups result in strong absorption bands in the 1200-1000 cm⁻¹ range. docbrown.inforesearchgate.net For instance, in D-glucose, C-O-C ether linkage vibrations are observed around 1140-1070 cm⁻¹, while C-O stretching from secondary alcohol groups is seen at approximately 1150-1075 cm⁻¹. docbrown.info The anomeric configuration can also influence the spectrum in this region. Studies on acetylated methyl glycosides have shown that an axial methoxy group at C-1 gives rise to bands in the 1203-1198 cm⁻¹ and 1143-1130 cm⁻¹ ranges, which are absent in their equatorial counterparts. nist.gov

CH₂ Bending Vibrations: The absence of a hydroxyl group at C-6 means the presence of a methyl group. The bending vibrations of the CH₂ group at C-2 and the CH₃ group at C-5 will also contribute to the spectrum, typically in the 1470-1370 cm⁻¹ region.

The following table summarizes the expected characteristic infrared absorption bands for methyl 2,6-dideoxyhexopyranosides based on data from related compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |

| O-H Stretching | Hydroxyl (-OH) | 3600 - 3200 | Strong, Broad |

| C-H Stretching | Pyranose Ring & Methyl Groups | 3000 - 2800 | Medium to Strong |

| CH₂ Bending | Methylene/Methyl | 1470 - 1370 | Medium |

| C-O-C Stretching | Pyranose Ring Ether | 1150 - 1070 | Strong |

| C-O Stretching | Anomeric Methoxy Group | 1200 - 1100 | Strong |

| C-O Stretching | Secondary Alcohols | 1150 - 1075 | Strong |

Chemical Reactivity and Transformation Studies of Methyl 2,6 Dideoxyhexopyranosides

Protolytic Equilibria: Determination of Protonation and Deprotonation Centers

The protonation and deprotonation of hydroxyl and amino groups on the pyranoside ring are fundamental to its chemical behavior, influencing conformation and reactivity. Studies on related aminosugars, such as methyl 2,6-diamino-2,6-dideoxy-α,β-D-glucopyranosides, have provided insights into these equilibria.

Nuclear Magnetic Resonance (NMR) studies in D₂O at varying pH levels (pH 5 and pH 11) have been instrumental in determining the predominant conformations, which are directly linked to the protonation state of the amino groups. nih.gov For instance, in methyl 2,6-diamino-2,6-dideoxy-α- and β-D-glucopyranosides, both anomers predominantly adopt the gt (gauche-trans) conformation. nih.gov This conformational preference is consistent with the gauche conformation observed in simpler molecules like 2-aminoethanol and its acetate (B1210297) salt, suggesting that intramolecular hydrogen bonding and electrostatic interactions involving the protonated amino groups play a significant role. nih.gov

In contrast, methyl 2-amino-2-deoxy-α- and β-D-glucopyranosides exist as an approximate 1:1 mixture of gg (gauche-gauche) and gt conformers, similar to glucopyranose itself. nih.gov This indicates that the presence and protonation state of the C6-amino group significantly influences the conformational equilibrium of the side chain. The determination of these protonation-dependent conformational preferences is critical for understanding the molecule's interactions in biological systems and its reactivity in chemical transformations.

Influence of Substitution Patterns on Reaction Pathways and Stereoselectivity

The nature and position of substituent groups on the methyl 2,6-dideoxyhexopyranoside ring exert a profound influence on reaction pathways and, most critically, on the stereochemical outcome of reactions. This is particularly evident in glycosylation reactions, where the absence of a C2-hydroxyl group removes the possibility of neighboring group participation, making stereocontrol a significant challenge.

The stereoselectivity of glycosylation is highly dependent on the protecting groups on the sugar donor. For instance, simple alkyl protections like per-O-benzyl or per-O-methyl on mannopyranosyl donors often lead to unselective coupling reactions. nih.gov The choice of catalyst also plays a crucial role. nih.gov

The configuration of substituents on the pyranose ring is also a key determinant of stereoselectivity. For example, in certain glycosylation reactions, the presence of an axial substituent at the C3 position can lead to α-selective reactions. mdpi.com Conversely, strategic use of additives can reverse this selectivity. The addition of tris(3,5-dimethyl-4-methoxyphenyl)phosphine oxide to reactions of N-4-nitobenzenesulfonamide protected saccharosamine donors can switch the outcome from α-selective to β-specific. mdpi.com

Furthermore, the stereochemistry at other positions, such as C3, influences selectivity. Regioselectivity in some reactions is driven by the repulsion between lone pairs on a β-linked anomeric alkoxide and the endocyclic pyran ring oxygen, which enhances the reactivity of the anomeric position. mdpi.com The configuration of the C3 substituent can significantly impact this electronic environment and, consequently, the reaction's selectivity. mdpi.com

Mechanistic Investigations of Ring Contraction and Skeletal Rearrangements in Deoxy Sugars

The pyranoside ring of deoxy sugars can undergo intriguing ring contraction and skeletal rearrangement reactions, often leading to the formation of five-membered ring systems. These transformations are typically initiated by the formation of a reactive intermediate, such as a carbocation or an epoxide.

One notable example is the substitutive ring-contraction observed in methyl hexopyranoside 2-triflates. When treated with various nucleophiles under mild conditions, these compounds undergo a displacement of the triflate group accompanied by the migration of the ring-oxygen atom to C-2. nih.gov This results in the formation of 2,5-anhydro sugar derivatives. This type of rearrangement has been observed in derivatives like methyl 4-O-benzyl-3-O-(4-methoxybenzyl)-2-O-(trifluoromethylsulfonyl)-alpha-L-fucopyranoside and methyl 4,6-dideoxy-3-O-(4-methoxybenzyl)-2-O-(trifluoromethylsulfonyl)-alpha-L-xylo-hexopyranoside. nih.gov

The mechanism of these rearrangements often involves the formation of a cationic intermediate. For instance, the treatment of certain cycloheptyl alcohols with acid leads to the formation of a secondary carbocation after the loss of water. chemistrysteps.com This carbocation can then undergo a 1,2-alkyl shift, resulting in a more stable six-membered ring with a tertiary carbocation. chemistrysteps.com Similar cationic rearrangements can lead to ring contraction in deoxy sugar systems. wikipedia.org

Another important rearrangement is the Favorskii rearrangement, which involves the treatment of α-halo cycloalkanones with a base. harvard.edu This reaction proceeds through a cyclopropanone (B1606653) intermediate that is subsequently opened by nucleophilic attack, leading to a ring-contracted product. harvard.edu A variation known as the quasi-Favorskii or negative-ion pinacol (B44631) rearrangement involves an anionic group promoting the migration of a bond aligned with a leaving group. harvard.edu

The Wolff rearrangement of α-diazoketones, which proceeds via a highly reactive sextet carbon center, can also induce ring contraction when applied to cyclic systems. wikipedia.org

Glycosylation Reactions and Carbohydrate Coupling Chemistry

Methyl 2,6-dideoxyhexopyranosides are valuable building blocks in glycosylation reactions to construct complex oligosaccharides and glycoconjugates found in many natural products. nih.govnih.gov The synthesis of β-linked 2-deoxyglycosides is particularly challenging due to the absence of a directing group at the C2 position. nih.gov

Various strategies have been developed to achieve stereoselective glycosylation of 2,6-dideoxy sugars. One approach involves the use of specific promoters and protecting groups. For example, the use of a geminal dichloroimidazolidinedione (DCID) in the presence of a bulky base has been shown to promote α-selective glycosylation of 2,6-dideoxy glycosyl hemiacetals. nih.gov

Hydrogen-bond-assisted glycosylation protocols have been developed to achieve β-selectivity. This method utilizes a hydrogen bond to stabilize an α-face-covered intermediate, thereby inhibiting the formation of the more reactive β-intermediate and leading to the desired β-glycoside. nih.gov

The choice of solvent can also influence the outcome of glycosylation reactions. For instance, the use of diglyme (B29089) as a solvent has been shown to increase the reaction yield in the synthesis of β-2-deoxythioglycosides without compromising stereoselectivity, likely due to better coordination of the counter-ion. nih.gov

Furthermore, the concentration of reactants can play a role in determining the stereochemical outcome. In some cases, a 1,2-cis glycoside is formed in concentrated solutions via an SN2-like pathway, whereas α-glycosides are favored in diluted solutions through an SN1-like mechanism. nih.gov

Below is a table summarizing selected glycosylation reactions involving 2,6-dideoxy sugar derivatives:

| Donor | Acceptor | Promoter/Conditions | Major Product | Stereoselectivity |

| 2,6-dideoxy glycosyl hemiacetal | Various alcohols | DCID, TTBP, DCM | α-glycoside | Moderate to high |

| 3,5-trans 2,6-dideoxy alkyl benzoate | Various acceptors | H-bond-assisted exNu effect | β-disaccharide | Good to excellent |

| 2-deoxy hemiacetal | Potassium thio-salt of phenol | Diglyme | β-2-deoxythioglycoside | Exclusive β-selectivity |

| 2,6-lactone | Secondary sugar | Concentrated solution | 1,2-cis glycoside | Concentration-dependent |

| 2,6-lactone | Secondary sugar | Diluted solution | α-glycoside | Concentration-dependent |

Biological Relevance and Mechanistic Investigations of Methyl 2,6 Dideoxyhexopyranoside Derivatives

Derivatives as Integral Components of Bioactive Natural Products

The incorporation of 2,6-dideoxyhexopyranoside moieties into natural products is a recurring theme in the biosynthesis of potent therapeutic agents. These sugar units play a pivotal role in the molecular recognition and binding mechanisms of these compounds.

Structural Role as Sugar Moieties in Anthracycline Antibiotics (e.g., Daunosamine (B1196630), Adriamycin)

The anthracycline class of antibiotics, which includes the widely used chemotherapy agents doxorubicin (B1662922) (Adriamycin) and daunorubicin, features a tetracyclic aglycone attached to a sugar moiety. firsthope.co.inresearchgate.net In these prominent examples, the sugar is daunosamine, a 2,6-dideoxy-3-amino-L-lyxo-hexopyranose. researchgate.nettaylorandfrancis.com This amino sugar is critical for the antitumor activity of the anthracyclines. taylorandfrancis.com The planar aromatic part of the doxorubicin molecule intercalates between DNA base pairs, while the daunosamine sugar resides in the minor groove of the DNA helix. taylorandfrancis.comwikipedia.org The positively charged amino group on the daunosamine at physiological pH is crucial for the compound's interaction with the negatively charged phosphate (B84403) backbone of DNA. taylorandfrancis.comresearchgate.net This interaction helps to stabilize the drug-DNA complex, contributing to the inhibition of DNA replication and transcription, and the poisoning of topoisomerase II, which ultimately leads to cancer cell death. firsthope.co.inwikipedia.org Structural modifications to the daunosamine moiety have been shown to affect the pharmacological properties of anthracyclines, underscoring its importance in their mechanism of action. nih.gov

Design of Synthetic Ligands Mimicking DNA Minor Groove Binding Motifs

The ability of the daunosamine portion of anthracyclines to bind to the DNA minor groove has inspired the design of synthetic ligands that mimic this interaction. esr.ie The goal is to create molecules with high affinity and sequence specificity for DNA, which can act as gene regulatory agents or as targeted therapeutics. psu.edu Researchers have developed a variety of synthetic molecules, such as polyamides and diamidines, designed to fit snugly within the minor groove. esr.ieacs.org These synthetic ligands often possess a crescent shape that complements the curvature of the DNA helix. esr.ie The design principles for these molecules focus on establishing specific hydrogen bonds and van der Waals contacts with the edges of the DNA base pairs in the minor groove. esr.ie While many minor groove binders preferentially target AT-rich sequences, a key design challenge has been the development of ligands that can recognize GC-rich regions. nih.govnih.gov The development of such synthetic ligands represents a promising avenue for creating novel anticancer and antimicrobial agents. psu.edumdpi.com

Evaluation of Inhibitory Activities and Target Interactions

The unique structural characteristics of methyl 2,6-dideoxyhexopyranoside derivatives make them attractive scaffolds for developing inhibitors of key enzymes and for demonstrating antitumor activity.

Methyl 3-Nitrogen-2,3-Dideoxysaccharides as HIV-1 Reverse Transcriptase Inhibitors: Molecular Docking and Enzyme Interaction Studies

Recent research has focused on methyl 3-nitrogen-2,3-dideoxysaccharides as potential inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the human immunodeficiency virus. acs.orgnih.gov These compounds are designed as analogues of existing anti-HIV drugs like 3'-azidothymidine (AZT). nih.gov The introduction of a nitrogen-containing group, such as an azido (B1232118) or amino group, at the 3-position of the saccharide is thought to enhance their interaction with the viral enzyme. acs.org

Molecular docking studies have been employed to predict and analyze the binding of these synthetic O-glycosides to the active site of HIV-1 RT. nih.govnih.govmdpi.com These computational models suggest that the derivatives can fit into the enzyme's active site, interacting with key amino acid residues and the DNA substrate. acs.orgnih.gov For instance, studies have shown that a methyl 3-azido-2,3-dideoxysaccharide derivative, BRN3OMe, exhibits strong interactions with the active site residues of the enzyme and the DNA, indicating its potential as an effective inhibitor. acs.orgnih.gov These findings highlight the promise of these sugar derivatives as a basis for the development of new anti-HIV agents. acs.orgnih.gov

Table 1: Investigated Methyl 3-Nitrogen-2,3-Dideoxysaccharide Derivatives and their Potential as HIV-1 RT Inhibitors

| Compound | Key Structural Feature | Predicted Interaction with HIV-1 RT | Reference |

|---|---|---|---|

| BRN3OMe | 3-azido group | High interaction with enzyme active site residues and DNA. | acs.org, nih.gov |

| BRNH2OMe | 3-amino group | Shows high affinity for CT-DNA binding. | nih.gov |

| ARN3OMe | 3-azido group (epimer of BRN3OMe) | Lower CT-DNA binding affinity compared to BRN3OMe. | nih.gov |

| ARNH2OMe | 3-amino group (epimer of BRNH2OMe) | Lowest CT-DNA binding affinity among the tested derivatives. | nih.gov |

Antitumor Activity of Nitrosoureido Sugar Derivatives in Preclinical (in vivo animal) Models

Nitrosourea-containing sugar derivatives have been synthesized and evaluated for their antitumor properties in various preclinical models. nih.govnih.gov These compounds combine the alkylating and carbamoylating activities of the nitrosourea (B86855) group with the drug-directing potential of a sugar carrier. One such study reported the synthesis of new nitrosoureido derivatives of di- or tri-deoxy-sugars. nih.gov Several of these compounds demonstrated potent antitumor activity against L1210 leukemia in mice. nih.gov

Specifically, methyl 3-[3-(2-chloroethyl)-3-nitrosoureido]-3,4-dideoxy-β-D-arabino-hexopyranoside (compound 24) and its α-anomer (compound 26) were highly effective. nih.gov When further tested against B16 melanocarcinoma in mice, both compounds 24 and 26 showed significant activity. nih.gov Due to its lower acute toxicity, compound 24 was identified as a promising candidate for further preclinical development. nih.gov Another study evaluated two newly synthesized nitrosoureido sugars, MAZ and EDOMEN, and found they inhibited L1210 leukemia cell growth in vitro. researchgate.net These findings demonstrate the potential of conjugating nitrosourea moieties to dideoxy sugars to create effective anticancer agents.

Table 2: Antitumor Activity of Selected Nitrosoureido Sugar Derivatives in Preclinical Models

| Compound | Preclinical Model | Observed Activity | Reference |

|---|---|---|---|

| Methyl 3-[3-(2-chloroethyl)-3-nitrosoureido]-3,4-dideoxy-β-D-arabino-hexopyranoside (Compound 24) | L1210 leukemia (mice) | Potent antitumor activity. | nih.gov |

| Methyl 3-[3-(2-chloroethyl)-3-nitrosoureido]-3,4-dideoxy-β-D-arabino-hexopyranoside (Compound 24) | B16 melanocarcinoma (mice) | Significant activity and lower acute toxicity. | nih.gov |

| Methyl 3-[3-(2-chloroethyl)-3-nitrosoureido]-3,4-dideoxy-α-D-arabino-hexopyranoside (Compound 26) | L1210 leukemia (mice) | Potent antitumor activity. | nih.gov |

| Methyl 3-[3-(2-chloroethyl)-3-nitrosoureido]-3,4-dideoxy-α-D-arabino-hexopyranoside (Compound 26) | B16 melanocarcinoma (mice) | Significant activity. | nih.gov |

Intermolecular Interactions with Biological Macromolecules (e.g., Nucleic Acids, Enzymes)

The biological effects of this compound derivatives are rooted in their specific interactions with macromolecules like nucleic acids and enzymes. These non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, are fundamental to their mechanisms of action. esr.ienews-medical.net

In the case of DNA minor groove binders, the sugar moiety plays a crucial role in the recognition and binding process. taylorandfrancis.comesr.ie The shape and chemical nature of the sugar derivative allow it to fit into the minor groove, displacing water molecules, which is an entropically favorable process. esr.ie Once positioned, the ligand can form hydrogen bonds with the base pairs and engage in van der Waals interactions, leading to a stable complex. esr.ieyoutube.com For example, the daunosamine sugar of doxorubicin interacts with the flanking base pairs adjacent to the intercalation site in the minor groove. wikipedia.org

Similarly, the inhibition of enzymes like HIV-1 reverse transcriptase by dideoxysaccharide derivatives is governed by specific intermolecular interactions within the enzyme's active site. acs.orgnih.gov Molecular docking studies reveal that these inhibitors can form hydrogen bonds and other non-covalent interactions with key amino acid residues, mimicking the binding of the natural substrate and thereby blocking the enzyme's catalytic activity. acs.orgnih.gov The stability and specificity of these interactions are critical determinants of the inhibitory potency of these compounds. acs.org

Biotransformation and Glycosylation Processes in Microbial Systems for Bioactive Compound Generation

Microbial systems offer a versatile and efficient platform for the structural modification of complex molecules, including 2,6-dideoxyhexopyranoside derivatives. Through processes like biotransformation and glycosylation, microorganisms can introduce a wide range of chemical changes, leading to the generation of novel bioactive compounds with potentially enhanced therapeutic properties. These enzymatic reactions, carried out by whole-cell cultures or isolated enzymes, provide a powerful tool for creating structural diversity that can be challenging to achieve through traditional chemical synthesis.

The biotransformation of natural products containing 2,6-dideoxy sugar moieties, such as anthracyclines and macrolide antibiotics, has been a significant area of research. These studies provide valuable insights into how microbial systems can be harnessed to modify glycosidic compounds. The reactions catalyzed by microorganisms are diverse and include hydroxylation, deglycosylation, and the attachment of new sugar units (glycosylation). These modifications can profoundly impact the biological activity, solubility, and stability of the parent molecule.

For instance, the biotransformation of anthracycline antibiotics, which contain 2,6-dideoxy sugars linked to a polyketide aglycone, has been demonstrated using various bacterial strains. These microorganisms can reductively cleave the glycosidic bond, leading to the formation of 7-deoxyaglycones. nih.gov This process highlights the ability of microbial enzymes to selectively target and modify specific chemical bonds within a complex molecule.

Furthermore, the glycosylation of macrolide antibiotics, which often feature the 2,6-dideoxy sugar desosamine, is crucial for their antibacterial activity. nih.gov Microbial glycosyltransferases have been identified and utilized to attach various sugar moieties to macrolide aglycones, demonstrating the potential for creating novel antibiotic derivatives. acs.org These enzymatic glycosylations can alter the spectrum of activity and overcome resistance mechanisms.

While direct microbial transformation of the simple parent compound, this compound, is not extensively documented in publicly available research, the principles derived from the biotransformation of more complex glycosides containing this sugar unit are highly relevant. These studies establish a clear precedent for the use of microbial systems to generate diverse and potentially bioactive derivatives of 2,6-dideoxyhexopyranosides. The following tables summarize key research findings in the microbial transformation of compounds containing 2,6-dideoxyhexopyranoside moieties.

Detailed Research Findings

The following interactive data tables provide a summary of research findings on the microbial biotransformation and glycosylation of compounds containing 2,6-dideoxyhexopyranoside units.

Table 1: Microbial Biotransformation of Anthracycline Glycosides

This table details the microbial transformation of various anthracycline antibiotics, which are characterized by the presence of a 2,6-dideoxy sugar, daunosamine, attached to a tetracyclic aglycone.

| Substrate | Microbial System | Transformation Type | Key Products | Reference |

| Steffimycin | Aeromonas hydrophila, Citrobacter freundii, Escherichia coli | Reductive Cleavage | 7-Deoxysteffimycinone | nih.gov |

| Steffimycin B | Aeromonas hydrophila, Citrobacter freundii, Escherichia coli | Reductive Cleavage | 7-Deoxysteffimycinone B | nih.gov |

| Nogalamycin | Aeromonas hydrophila, Citrobacter freundii, Escherichia coli | Reductive Cleavage | 7-Deoxynogalarol | nih.gov |

| Cinerubin A | Aeromonas hydrophila, Citrobacter freundii, Escherichia coli | Reductive Cleavage | 7-Deoxycinerubinone A | nih.gov |

| Daunomycin | Aeromonas hydrophila, Citrobacter freundii, Escherichia coli | Reductive Cleavage | 7-Deoxydaunomycinone | nih.gov |

Table 2: Microbial Glycosylation of Macrolide Antibiotics

This table highlights the use of microbial systems to glycosylate macrolide antibiotics, many of which contain the 2,6-dideoxy sugar desosamine.

| Substrate (Aglycone) | Microbial System/Enzyme | Sugar Donor | Key Products | Reference |

| 6-Deoxyerythronolide B | Engineered Escherichia coli | TDP-D-desosamine | 6-Deoxyerythromycin D | nih.gov |

| Midecamycin | Streptomyces antibioticus (OleD GT) | UDP-glucose | Midecamycin 2'-O-glucoside | acs.org |

| Midecamycin | Streptomyces antibioticus (OleD GT) | UDP-galactose | Midecamycin 2'-O-galactoside | acs.org |

| Midecamycin | Streptomyces antibioticus (OleD GT) | UDP-xylose | Midecamycin 2'-O-xyloside | acs.org |

Advanced Computational and Theoretical Chemistry Studies of Methyl 2,6 Dideoxyhexopyranosides

Quantum Mechanical Calculations for Electronic Structure, Stability, and Reactivity

Quantum mechanical (QM) calculations serve as a powerful tool in contemporary chemistry for elucidating the fundamental electronic properties of molecules, predicting their stability, and understanding their reactivity. These methods, grounded in the principles of quantum mechanics, provide detailed insights into molecular behavior at the atomic and subatomic levels. For methyl 2,6-dideoxyhexopyranosides, QM calculations can unravel the intricate interplay of steric and electronic effects that govern their structure and chemical behavior. This understanding is crucial for applications ranging from synthetic chemistry to drug design, where precise knowledge of molecular properties is paramount.

Ab Initio and Density Functional Theory (DFT) for Conformational Landscapes and Energy Minima

The conformational flexibility of pyranoside rings is a key determinant of their biological activity and chemical properties. Ab initio and Density Functional Theory (DFT) methods are at the forefront of computational techniques used to explore the conformational landscapes of these molecules. Ab initio methods derive their results from first principles, without the inclusion of experimental data, offering a rigorous quantum mechanical description. DFT, while also a quantum mechanical method, utilizes the electron density to calculate the energy of a system, providing a balance between computational cost and accuracy that makes it highly suitable for studying carbohydrate systems.

For a molecule like methyl 2,6-dideoxyhexopyranoside, these calculations can predict the relative energies of different chair, boat, and skew-boat conformations. By systematically rotating the C-O bonds of the methoxy (B1213986) group and the hydroxyl groups, a potential energy surface can be mapped out. The points on this surface with the lowest energy correspond to the most stable conformations of the molecule. These energy minima represent the geometries that the molecule is most likely to adopt. The energy differences between various conformers, as calculated by DFT, can be used to determine their relative populations at a given temperature, providing a detailed picture of the molecule's dynamic behavior in solution.

Table 1: Illustrative Conformational Energy Data for a Pyranoside Ring (Note: This data is illustrative for a generic pyranoside and does not represent experimentally verified values for this compound)

| Conformation | Relative Energy (kcal/mol) |

| 4C1 (Chair) | 0.00 |

| 1C4 (Chair) | 5.60 |

| BO,3 (Boat) | 6.50 |

| 1S3 (Skew-Boat) | 7.20 |

Computational Determination of Proton Affinity and Deprotonation Enthalpies

Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase, defined as the negative of the enthalpy change for the protonation reaction. Conversely, deprotonation enthalpy (DPE) quantifies the acidity of a molecule. These thermochemical properties are critical for understanding reaction mechanisms, particularly those involving acid-base catalysis.

Quantum mechanical calculations, especially DFT, can accurately predict the PA and DPE of methyl 2,6-dideoxyhexopyranosides. The proton affinity is typically calculated for the oxygen atoms of the hydroxyl and methoxy groups, as these are the most likely sites of protonation. The calculation involves optimizing the geometry of the neutral molecule and its protonated counterpart (the conjugate acid) and then determining the energy difference between them. Similarly, the deprotonation enthalpy is found by calculating the energy difference between the neutral molecule and its deprotonated form (the conjugate base). These calculations provide valuable insights into how the electronic environment of the pyranoside ring influences the acidity and basicity of its functional groups.

Calculation of Energy and Gibbs Free Energy for Ionization Processes

Beyond simple protonation and deprotonation, QM methods can be employed to calculate the energy and Gibbs free energy changes associated with more general ionization processes, such as the formation of radical cations or anions. The ionization potential (the energy required to remove an electron) and the electron affinity (the energy released when an electron is added) are key electronic properties that dictate a molecule's susceptibility to oxidation and reduction.

By computing the energies of the neutral, cationic, and anionic forms of this compound, a detailed picture of its redox properties can be obtained. The Gibbs free energy for these processes, which includes entropic contributions, can also be calculated to provide a more complete understanding of their spontaneity under different conditions. This information is particularly relevant for understanding the molecule's behavior in electrochemical reactions or in biological systems where electron transfer processes are common.

Molecular Dynamics and Molecular Docking Simulations for Ligand-Target Interactions

While quantum mechanics excels at describing the properties of individual molecules, molecular dynamics (MD) and molecular docking simulations are the computational tools of choice for studying how molecules interact with each other, particularly in the context of biological systems. mdpi.comnih.govnih.gov For methyl 2,6-dideoxyhexopyranosides, which can act as ligands for proteins and other biological macromolecules, these methods can predict binding modes, affinities, and the dynamics of the ligand-receptor complex.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. mdpi.comnih.govnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose. mdpi.comresearchgate.net For this compound, docking studies could be used to identify potential protein targets and to understand the key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex.

Molecular dynamics simulations provide a more detailed and dynamic picture of the binding process. mdpi.comnih.govnih.gov Starting from a docked pose, an MD simulation calculates the trajectory of every atom in the system over time by solving Newton's equations of motion. This allows for the observation of conformational changes in both the ligand and the protein upon binding and can reveal the role of solvent molecules in the binding process. MD simulations can also be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone.

Table 2: Example of Molecular Docking Results for a Ligand-Protein Interaction (Note: This data is hypothetical and for illustrative purposes.)

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Hydrogen Bonds Formed | 3 |

| Interacting Amino Acid Residues | ASP-120, GLN-124, TYR-150 |

In Silico Approaches to Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com In silico or computational approaches to SAR have become indispensable in modern drug discovery, allowing for the rapid screening of virtual compound libraries and the rational design of more potent and selective molecules.

For a class of compounds like methyl 2,6-dideoxyhexopyranosides, computational SAR studies would involve generating a virtual library of derivatives with modifications at various positions on the pyranoside ring. For each of these derivatives, a set of molecular descriptors (properties such as size, shape, lipophilicity, and electronic properties) would be calculated. These descriptors are then correlated with experimentally determined (or computationally predicted) biological activity using statistical methods like quantitative structure-activity relationship (QSAR) modeling.

The resulting QSAR model can then be used to predict the activity of new, untested derivatives of this compound, guiding synthetic efforts towards more promising candidates. These in silico models can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. mdpi.com

Future Research Directions and Translational Perspectives for Methyl 2,6 Dideoxyhexopyranosides

Innovation in Green and Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient methods for synthesizing 2,6-dideoxyhexopyranosides is a primary focus of future research. Traditional chemical syntheses often involve multiple steps, the use of toxic reagents, and the generation of significant waste. mdpi.com To address these challenges, researchers are exploring several "green" alternatives.

Biocatalysis and Chemoenzymatic Synthesis:

Biocatalytic and chemoenzymatic strategies are at the forefront of sustainable synthesis. mdpi.comrsc.org These methods utilize enzymes or whole-cell systems to perform specific chemical transformations with high selectivity and efficiency under mild, aqueous conditions. mdpi.comrsc.org Key areas of development include:

Engineered Enzyme Cascades: The design of artificial enzyme cascades for the synthesis of new-to-nature deoxy sugars is a promising approach. elsevierpure.com This involves engineering enzymes like dehydratases, epimerases, and reductases to have altered or relaxed substrate specificity, allowing for the creation of novel deoxy sugar nucleotides from readily available precursors. elsevierpure.com

Whole-Cell Biocatalysts: Utilizing living microorganisms as whole-cell biocatalysts offers advantages for the efficient production of valuable chemicals. mdpi.com This approach has been successfully used to produce a synthetic analog of the natural herbicide DIBOA and shows potential for the synthesis of other complex molecules. mdpi.com

Glycosyltransferases with Broad Specificity: In vitro glycodiversification employs glycosyltransferases (GTs) with broad substrate specificity to attach chemically or enzymatically synthesized non-native sugar donors to acceptor molecules. nih.gov This allows for the generation of diverse natural product analogs with modified sugar structures. nih.gov

A summary of green and sustainable synthetic approaches is presented in the table below.

| Synthetic Approach | Key Features | Potential Advantages |

| Engineered Enzyme Cascades | Design of artificial pathways with engineered enzymes (dehydratases, epimerases, reductases) for novel deoxy sugar synthesis. elsevierpure.com | Creation of "new-to-nature" deoxy sugars; high specificity and efficiency. elsevierpure.com |

| Whole-Cell Biocatalysis | Use of living microorganisms to transform precursors into target compounds. mdpi.com | Reduced need for purified enzymes; cost-effective for large-scale production. mdpi.com |

| In Vitro Glycodiversification | Employment of glycosyltransferases with broad substrate specificity to attach various sugar donors to acceptor molecules. nih.gov | Generation of a wide range of natural product analogs with modified glycosylation patterns. nih.gov |

| Photoredox Catalysis | Utilization of visible light to generate radical intermediates for stereocenter inversion in glycans. thieme-connect.com | Enables the conversion of abundant sugars into rare sugars under mild conditions. thieme-connect.com |

Novel Chemical Glycosylation Methods:

Alongside biocatalysis, innovations in chemical glycosylation methods are also crucial. Researchers are developing more efficient and stereoselective methods for constructing the glycosidic bond, a notoriously challenging step in carbohydrate synthesis. researchgate.net Recent advancements include the use of eco-friendly and readily available catalysts, such as iron(III) chloride, to promote glycosylation reactions. researchgate.net The development of iterative and one-pot synthesis strategies for 2-deoxy- and 2,6-dideoxyglycoside-containing oligosaccharides further simplifies the synthetic process and reduces waste. researchgate.net

Exploration of Novel Bioactive Derivatives with Enhanced Specificity

A significant area of future research involves the creation and evaluation of novel derivatives of methyl 2,6-dideoxyhexopyranosides with improved biological activity and target specificity. nih.gov The sugar moieties of natural products are critical for their biological function, and altering these sugars can lead to derivatives with enhanced therapeutic properties. nih.gov

Combinatorial Biosynthesis and Metabolic Engineering:

The increasing knowledge of sugar biosynthesis pathways provides powerful tools for generating novel derivatives. nih.gov By manipulating the genes involved in sugar biosynthesis, researchers can create microorganisms that produce new bioactive compounds with altered sugar components. nih.govnih.gov Strategies include:

Gene Inactivation and Expression: Inactivating genes responsible for the synthesis of native sugars and introducing genes from other organisms can lead to the production of hybrid natural products with novel glycosylation patterns. nih.gov

Sugar Cassette Plasmids: The use of plasmids containing a set of genes for the synthesis of a specific sugar (a "sugar cassette") can endow a host organism with the ability to produce new sugars and incorporate them into its natural products. nih.gov

Synthesis of Derivatives with Modified Functionalities:

Chemical synthesis also plays a vital role in creating novel derivatives. For instance, a series of methyl 6-deoxy-6-[N'-alkyl/aryl-N''-(benzothiazol-2-yl)]guanidino-α-D-glucopyranosides were synthesized and showed promising anti-influenza activity. nih.gov This highlights the potential of introducing different functional groups onto the deoxy sugar scaffold to modulate biological activity.

The table below summarizes approaches for generating novel bioactive derivatives.

| Approach | Methodology | Outcome |

| Combinatorial Biosynthesis | Manipulation of sugar biosynthetic gene clusters in producer organisms or heterologous hosts. nih.gov | Production of novel natural product derivatives with altered sugar moieties and potentially improved bioactivity. nih.govnih.gov |

| Chemical Synthesis | Introduction of diverse functional groups onto the 2,6-dideoxyhexopyranoside scaffold. nih.gov | Generation of new compounds with tailored biological activities, such as antiviral or anticancer properties. nih.gov |

Synergistic Integration of Advanced Characterization Techniques with Computational Modeling

A deeper understanding of the three-dimensional structure and conformational dynamics of 2,6-dideoxyhexopyranosides is essential for elucidating their structure-activity relationships. glycopedia.eu The integration of advanced analytical techniques with computational modeling provides a powerful platform for this purpose. nih.gov

Advanced Characterization Techniques:

Mass Spectrometry (MS): Modern MS techniques, including tandem MS (MS/MS), ion mobility spectrometry (IMS), and gas-phase infrared spectroscopy, are invaluable for the structural characterization of carbohydrates. nih.govnih.gov These methods can provide detailed information about the composition, connectivity, and even the three-dimensional shape of glycans. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for analyzing complex mixtures of sugars and their metabolites. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for determining the detailed structure and conformation of carbohydrates in solution. nih.gov It provides information on the connectivity of atoms, stereochemistry, and the preferred conformations of glycosidic linkages. researchgate.netnih.gov

Computational Modeling:

Quantum Chemistry Calculations: Quantum chemistry methods provide insights into the stereoelectronic effects that influence the conformation of glycosidic linkages. acs.org These calculations can help to refine the force fields used in MD simulations, leading to more accurate predictions of carbohydrate structure. acs.orgresearchgate.net

The synergy between these experimental and computational approaches allows for a comprehensive understanding of the structural features that are critical for the biological activity of methyl 2,6-dideoxyhexopyranosides and their derivatives. glycopedia.eu

Mechanistic Elucidation of Complex Biological Pathways Involving Dideoxy Sugars

Unraveling the intricate biological pathways in which 2,6-dideoxyhexopyranosides participate is fundamental to understanding their roles in health and disease. nih.gov These sugars are often found in the lipopolysaccharides of Gram-negative bacteria and as components of various secondary metabolites with potent biological activities. jlu.edu.cn

Biosynthetic Pathways:

The biosynthesis of deoxy sugars is a complex process involving a series of enzymatic reactions. nih.govnih.gov A key area of research is the detailed mechanistic study of the enzymes involved, such as dehydratases, reductases, and transaminases. nih.govlookchem.comnih.gov Understanding the structure and mechanism of these enzymes can provide a basis for their engineering to produce novel sugar structures. elsevierpure.com For example, the biosynthesis of CDP-ascarylose, a 3,6-dideoxyhexose, has been extensively studied and serves as a model for understanding the formation of other dideoxy sugars. nih.govlookchem.com

Metabolic Pathways:

Metabolic pathways are the series of chemical reactions that occur within a cell. wikipedia.org Glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle are central metabolic pathways that provide energy and building blocks for the cell. lumenlearning.comnih.govsigmaaldrich.com Deoxy sugars and their derivatives can influence these pathways. For instance, the glucose analog 2-deoxy-D-glucose inhibits glycolysis and can induce a low-energy state in cells. nih.gov Future research will likely focus on how naturally occurring 2,6-dideoxyhexopyranosides and their synthetic derivatives interact with and modulate these fundamental metabolic processes.

The study of these biological pathways is crucial for identifying new drug targets and for developing novel therapeutic strategies based on the unique properties of dideoxy sugars. nih.gov

Q & A

Q. What are the best practices for documenting and reproducing synthetic procedures for this compound?

- Detailed logs of reaction parameters (temperature, time, solvent purity) and characterization data (NMR, HRMS) must be archived. Public repositories like ChemRxiv or protocols.io enhance reproducibility. Cross-referencing with existing methods (e.g., Mastennikova et al., 1975) ensures alignment with established protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.